molecular formula C6H12O4 B026839 1,4-Dioxane-2,5-dimethanol CAS No. 14236-12-5

1,4-Dioxane-2,5-dimethanol

Cat. No. B026839
CAS RN: 14236-12-5
M. Wt: 148.16 g/mol
InChI Key: WHRYYSSZMQDPLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-dioxane derivatives often involves the reaction of polyethers with certain catalysts or reagents. For example, the transformation of 1,2-dialkoxyalkanes to 1,4-dioxanes mediated by NbCl(5) via multiple C-O bond cleavage at room temperature demonstrates one pathway to generate 1,4-dioxane structures, highlighting the versatility and reactivity of these compounds under specific conditions (Marchetti, Pampaloni, & Zacchini, 2008).

Molecular Structure Analysis

The molecular structure of 1,4-dioxane derivatives, including 1,4-Dioxane-2,5-dimethanol, often features interesting conformations and interactions. X-ray and IR structural studies have shown that these compounds can exhibit preferred conformations with specific interactions, such as OH⋯Ph in certain derivatives, indicating the complex structural dynamics within the 1,4-dioxane family (Irurre et al., 1992).

Chemical Reactions and Properties

1,4-Dioxane derivatives participate in various chemical reactions, reflecting their chemical properties. The formation of 1,4-dioxanes from reactions of polyethers with NbCl(5) showcases the chemical reactivity and potential for generating complex structures from simpler precursors. These reactions often result in the formation of new chemical bonds and the introduction of functional groups, expanding the utility of 1,4-dioxane derivatives in synthetic chemistry (Marchetti, Pampaloni, & Zacchini, 2008).

Physical Properties Analysis

The physical properties of 1,4-dioxane derivatives, such as boiling point, solubility, and density, are crucial for their application in various industrial processes. Studies have shown that 1,4-dioxane and its derivatives exhibit complete miscibility with water, a property that significantly influences their behavior in aqueous environments and their treatment in industrial waste management (Zenker, Borden, & Barlaz, 2003).

Scientific Research Applications

  • Environmental Science

    • Application : 1,4-Dioxane is used in research on pollution and treatment technologies in the water environment .
    • Methods : The distribution of 1,4-dioxane in water bodies is significantly correlated with chlorinated hydrocarbon pollutants such as 1,1,1-trichloroethane (1,1,1-TCA) and trichloroethylene (TCE) . Current methods for treating 1,4-dioxane pollution mainly include extraction-treatment technology, advanced oxidation treatment technology, modified biological treatment technology, and phytoremediation technology .
    • Results : The natural attenuation of 1,4-dioxane in the groundwater environment is weak, but there is a certain degree of biological oxidation attenuation .
  • Chemical Industry

    • Application : 1,4-Dioxane-2,5-dimethanol is used as an intermediate in the production of polyethers and polyesters .
  • Environmental Remediation

    • Application : 1,4-Dioxane is used in research on pollution and treatment technologies in the water environment .
    • Methods : The distribution of 1,4-Dioxane in water bodies is significantly correlated with chlorinated hydrocarbon pollutants such as 1,1,1-trichloroethane (1,1,1-TCA) and trichloroethylene (TCE) . Current methods for treating 1,4-Dioxane pollution mainly include extraction-treatment technology, advanced oxidation treatment technology, modified biological treatment technology, and phytoremediation technology .
    • Results : The natural attenuation of 1,4-Dioxane in the groundwater environment is weak, but there is a certain degree of biological oxidation attenuation .
  • Polymer Industry

    • Application : 1,4-Dioxane-2,5-dimethanol is used as an intermediate in the production of polyethers and polyesters .
  • Coating Industry

    • Application : 1,4-Dioxane-2,5-dimethanol can be used as a solvent for cellulose acetate or nitrocellulose coatings on paperboard or film base materials .
  • Thermoplastic Polyurethanes (TPUs)

    • Application : The application of ‘acetal-diols’, (2-phenyl-1,3-dioxane-5,5-diyl)dimethanol (C Ph) and (2- (norbornene)-1,3-dioxane-5,5-diyl)dimethanol (C Nb), as extenders in the synthesis of novel thermoplastic polyurethanes (TPUs) is described .
  • Ring-Opening Polymerization
    • Application : 1,4-Dioxane-2,5-dimethanol reacts with glycidol to form ring-opening polymerization products .

Safety And Hazards

The safety data sheet for 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRYYSSZMQDPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337859
Record name 1,4-Dioxane-2,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxane-2,5-dimethanol

CAS RN

14236-12-5
Record name 1,4-Dioxane-2,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
17
Citations
V Waagen, TK Barua, HW Anthonsen, LK Hansen… - Tetrahedron, 1994 - Elsevier
1,3-Dihydroxy-2-propanone (dihydroxyacetone) in aqueous solution is an equilibrium remeniscent of the one in ketoses. When reacted with triethyl orthoformate and ethanol two stable …
Number of citations: 13 www.sciencedirect.com
K Zhou, C Sun, X Liu - Chemical Engineering Journal, 2022 - Elsevier
Bioenergy and biochemicals play a central and critical role to establish energy security and enable the required green and low carbon transition of the gigantic chemical industry amid …
Number of citations: 5 www.sciencedirect.com
AN Zelikin, D Putnam - Macromolecules, 2005 - ACS Publications
The design and synthesis of new biomaterials, particularly those derived from biomolecule-based monomers, remains an area of considerable research effort. Herein the synthesis and …
Number of citations: 44 pubs.acs.org
JS Choi, FSH Simanjuntak, JY Oh, K Im Lee, SD Lee… - Journal of catalysis, 2013 - Elsevier
Decarboxylation of glycerol carbonate (GLC) to produce 2,3-epoxy-1-propanol (glycidol) was conducted using various kinds of ionic liquids (ILs) as catalysts. ILs bearing an anion with …
Number of citations: 55 www.sciencedirect.com
A Owens, JR Lane, M Manley-Harris, AM Jensen… - Food chemistry, 2019 - Elsevier
Monomer formation from dimeric DHA has previously been suggested as the rate-determining step in formation of methylglyoxal, the bioactive component in mānuka honey. This step …
Number of citations: 5 www.sciencedirect.com
C Cannilla, G Bonura, S Maisano, L Frusteri… - Journal of Energy …, 2020 - Elsevier
This research was focused on the valorisation of glycerol, exploring the feasibility of an efficient route for oxygenated additives production based on its etherification with bio-butanol. A …
Number of citations: 25 www.sciencedirect.com
JR Weiser, NG Ricapito, A Yueh, EL Weiser… - Analytical …, 2012 - Elsevier
A new class of compounds amenable to quantification by the bicinchoninic acid (BCA) assay was identified, allowing an expansion of compounds quantifiable within the assay’s …
Number of citations: 12 www.sciencedirect.com
ASK de Oliveira, AMS Lopes, FF Barbosa, FI da Silva… - Molecular …, 2022 - Elsevier
MgAl 2 O 4 dispersed on HBEA zeolite with different spinel contents were successfully synthesized and their glycerol dehydration performances were presented. The different solids …
Number of citations: 9 www.sciencedirect.com
T Itoh, K Nakamura, T Uno, M Kubo - Solid State Ionics, 2018 - Elsevier
Poly(2,2-dimethoxypropylene carbonate) (poly-1) was synthesized by bulk polymerization of 2,2-dimethoxypropylene carbonate (1) with bis(octanoic acid) Tin (II) salt (Sn(Oct) 2 ). The …
Number of citations: 13 www.sciencedirect.com
AA Kuzharov, BS Luk'Yanov, AS Kuzharov - Journal of Friction and Wear, 2016 - Springer
The friction process is considered in this work from the viewpoint of chemical transformations, which occur in liquid lubricating medium and on the friction surface during the friction …
Number of citations: 10 link.springer.com

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